4-Methyl-1,3'-bipiperidine

Description

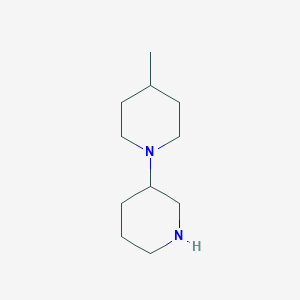

4-Methyl-1,3'-bipiperidine is a bicyclic amine consisting of two piperidine rings connected via a single bond between the 1st position of one ring and the 3rd position of the other, with a methyl substituent at the 4th position of the first piperidine ring. This structural motif is significant in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name |

4-methyl-1-piperidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-4-7-13(8-5-10)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJFUSPUMDOMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311222 | |

| Record name | 4-Methyl-1,3′-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814916-96-6 | |

| Record name | 4-Methyl-1,3′-bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814916-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3′-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3’-bipiperidine can be achieved through various methods, including:

Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Catalytic Hydrogenation: This method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of 4-Methyl-1,3’-bipiperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Purification: Techniques like distillation, crystallization, or chromatography are used to purify the final product.

Quality Control: Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing conditions.

Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products:

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1,3’-bipiperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors in biological systems.

Enzyme Inhibition: Inhibiting the activity of certain enzymes.

Signal Transduction: Modulating signal transduction pathways involved in various cellular processes.

Comparison with Similar Compounds

Biological Activity

4-Methyl-1,3'-bipiperidine is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores various aspects of its biological activity, including its pharmacological effects, cytotoxicity, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antitumor agent and its interaction with various biological targets.

Pharmacological Effects

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has an IC50 value comparable to traditional chemotherapeutic agents like cisplatin, suggesting its potential as an alternative treatment option .

- Mechanism of Action : The compound appears to exert its anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation. This is supported by findings that demonstrate increased mitochondrial activity in treated cells .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxicity of this compound using different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.86 | |

| HT-29 (Colon Cancer) | 2.0 | |

| A549 (Lung Cancer) | 25.0 |

The compound showed varying degrees of cytotoxicity across different cell lines, with the lowest IC50 value observed in HT-29 cells, indicating higher potency against this type of cancer.

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. The study reported significant reductions in cell viability at concentrations above 10 µM, indicating a dose-dependent response .

- Combination Therapy : Another investigation explored the use of this compound in combination with other chemotherapeutics. The results suggested enhanced cytotoxic effects when used alongside established drugs like doxorubicin, potentially due to synergistic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.